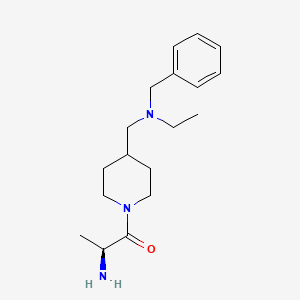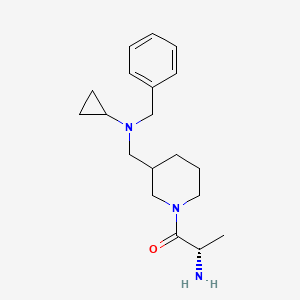![molecular formula C18H27N3O B7918277 (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918277.png)
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-1-[®-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one is a complex organic compound that features a unique structure combining a piperidine ring, a cyclopropyl group, and an amino group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[®-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-1-[®-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-1-[®-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including natural products and other bioactive compounds.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-1-[®-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-1-[®-3-(cyclopropyl-amino)-piperidin-1-yl]-propan-1-one: Lacks the benzyl group, leading to different biological activities.
(S)-2-Amino-1-[®-3-(benzyl-amino)-piperidin-1-yl]-propan-1-one: Lacks the cyclopropyl group, affecting its chemical reactivity and biological properties.
(S)-2-Amino-1-[®-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one: Contains a pyrrolidine ring instead of a piperidine ring, resulting in different steric and electronic effects.
Uniqueness
The unique combination of the piperidine ring, cyclopropyl group, and benzyl group in (S)-2-Amino-1-[®-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-14(19)18(22)20-11-5-8-17(13-20)21(16-9-10-16)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTFKZXKTYBMSP-WMLDXEAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C3CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H](C1)N(CC2=CC=CC=C2)C3CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918200.png)
![(S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7918211.png)
![(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918222.png)

![(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918244.png)
![(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918246.png)
![(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918253.png)
![(S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918258.png)
![(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7918266.png)
![(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7918274.png)
![(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918276.png)
![(S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918283.png)
![(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7918288.png)

